4-Chloro-6-fluoro-3-iodoindazole
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Description
4-Chloro-6-fluoro-3-iodoindazole is a chemical compound with the molecular formula C7H3ClFIN2 and a molecular weight of 296.47 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-3-iodoindazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two tautomeric forms: 1H-indazole and 2H-indazole .Scientific Research Applications
Heterocyclic Synthesis
4-Chloro-6-fluoro-3-iodoindazole is a key component in heterocyclic synthesis. It is used in preparing various substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in drug discovery due to their diverse biological activities (Křupková et al., 2013).
Spectroscopy and Structure Analysis
The compound's variants, like 3-Chloro-4-fluoro-1,2,5-thiadiazole, have been synthesized and investigated using IR spectroscopy and UV photoelectron spectroscopy. Quantum-chemical calculations help in understanding the molecule's electronic structure, providing insights into its vibrational and electronic character (Pacsai et al., 2012).
Fluorinated Pyrazoles Synthesis
In medicinal chemistry, fluorinated pyrazoles with additional functional groups are valuable as building blocks. A synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines. This highlights the compound's role in creating functionalized pyrazoles for pharmaceutical applications (Surmont et al., 2011).
Anticancer Activity
Some derivatives of 4-Chloro-6-fluoro-3-iodoindazole have shown promise in anticancer research. For instance, fluorinated heterocyclic compounds synthesized from related structures demonstrated significant anticancer activity in initial screenings against human cancer cell lines (Hammam et al., 2005).
Antifungal Activity
Derivatives of this compound have also been investigated for antifungal properties. A series of fluorinated benzothiazoles demonstrated notable antifungal activity against strains of Candida albicans, suggesting potential applications in developing new antifungal agents (Armenise et al., 2004).
properties
IUPAC Name |
4-chloro-6-fluoro-3-iodo-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVRSFAKCOMRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-3-iodoindazole |
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